2-Pentyl-1,3-dioxolane

Description

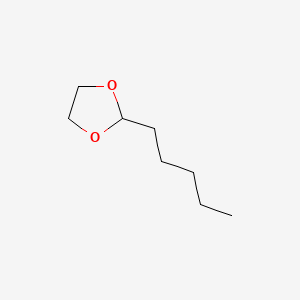

Structure

2D Structure

3D Structure

Properties

CAS No. |

3515-94-4 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-pentyl-1,3-dioxolane |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-8-9-6-7-10-8/h8H,2-7H2,1H3 |

InChI Key |

GXLCAMYCQRAOMY-UHFFFAOYSA-N |

SMILES |

CCCCCC1OCCO1 |

Canonical SMILES |

CCCCCC1OCCO1 |

Other CAS No. |

3515-94-4 |

Origin of Product |

United States |

Structural Significance Within the Dioxolane Class

The chemical structure of 2-Pentyl-1,3-dioxolane consists of a 1,3-dioxolane (B20135) ring, which is an aliphatic five-membered ring with two oxygen atoms at the first and third positions. ontosight.aifoodb.ca The defining feature of this specific molecule is the presence of a pentyl group substituent at the 2-position of the ring. ontosight.ai This alkyl chain significantly influences the compound's physical and chemical properties, such as its solubility and boiling point, distinguishing it from other members of the dioxolane class that may have different substituents at this position. ontosight.ai

The 1,3-dioxolane ring system itself is of great importance in organic synthesis, where it frequently serves as a protecting group for carbonyl compounds (aldehydes and ketones). This protective function is crucial during multi-step syntheses to prevent unwanted reactions at the carbonyl site. The stability of the five-membered dioxolane ring differs from that of the related six-membered 1,3-dioxane (B1201747) ring, with variations in ring strain affecting their respective reactivity and volatility. The study of substituted 1,3-dioxolanes has revealed that modifications to the ring can lead to compounds with potential antimicrobial activities. researchgate.net

Table 1: Physicochemical Properties of Selected Dioxolanes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number |

|---|---|---|---|

| This compound | C₈H₁₆O₂ | 144.21 | 4359-46-0 |

| 2-Methyl-2-pentyl-1,3-dioxolane | C₉H₁₈O₂ | 158.24 | 4352-95-8 |

| 1,3-Dioxolane | C₃H₆O₂ | 74.08 | 646-06-0 |

Note: Data sourced from multiple chemical databases. Actual values may vary slightly between sources.

Historical Context of 1,3 Dioxolane Research

Classic Acetalization and Ketalization Protocols

The formation of the 1,3-dioxolane ring is fundamentally an acetalization or ketalization reaction. These classic protocols have long been the cornerstone of synthesizing such cyclic acetals.

Acid-Catalyzed Condensation Reactions

The most common and established method for synthesizing 1,3-dioxolanes is through the acid-catalyzed condensation of an aldehyde or a ketone with a 1,2-diol. organic-chemistry.orgchemicalbook.com In this reaction, a Brønsted or Lewis acid catalyst is employed to activate the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the hydroxyl groups of the diol. organic-chemistry.org The reaction proceeds through the formation of a hemiacetal intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final 1,3-dioxolane ring.

A standard laboratory procedure often involves using a catalyst like p-toluenesulfonic acid (PTSA) and refluxing the reaction mixture in a solvent such as toluene (B28343). organic-chemistry.orgchemicalbook.com The continuous removal of water, a byproduct of the condensation, is crucial to drive the equilibrium towards the product side. organic-chemistry.org This is typically achieved using a Dean-Stark apparatus. organic-chemistry.org

Reactions with Ethylene Glycol and Carbonyl Precursors

Specifically for the synthesis of this compound, the carbonyl precursor is hexanal (B45976), and the diol is ethylene glycol. lookchem.com The reaction involves the acid-catalyzed acetalization of hexanal with ethylene glycol. smolecule.comwikipedia.org This process is a direct application of the general principle of acid-catalyzed condensation, leading to the formation of the five-membered dioxolane ring with a pentyl group at the 2-position. smolecule.com

The reaction mechanism follows the established pathway for acetal (B89532) formation. The acid catalyst protonates the carbonyl oxygen of hexanal, enhancing its electrophilicity. The hydroxyl groups of ethylene glycol then act as nucleophiles, attacking the carbonyl carbon to form a hemiacetal intermediate. Subsequent intramolecular cyclization and elimination of a water molecule result in the formation of this compound.

Contemporary Synthetic Strategies and Innovations

In recent years, a significant focus has been placed on developing more sustainable and efficient synthetic methods. These contemporary strategies aim to minimize waste, reduce energy consumption, and utilize milder reaction conditions.

Solvent-Free Reaction Conditions

A notable advancement in the synthesis of dioxolanes is the implementation of solvent-free, or "neat," reaction conditions. researchgate.net This approach offers significant environmental and economic benefits by eliminating the need for volatile organic compounds (VOCs) as solvents, which simplifies the purification process. researchgate.net For instance, the synthesis of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol has been achieved with high yields (over 90%) and purity (99%) by reacting glycerol (B35011) and acetone (B3395972) without any solvent, using p-toluenesulfonic acid as a catalyst. smolecule.com The exothermicity of the reaction can sometimes be sufficient to drive it to completion without external heating. smolecule.com Similar principles can be applied to the synthesis of other dioxolanes, including this compound. smolecule.com Research has shown that condensing ethylene glycol with carbonyl compounds in the presence of silica (B1680970) gel or alumina (B75360) under pressure and without a solvent can effectively produce 1,3-dioxolanes. researchgate.net

Catalytic Approaches in Dioxolane Synthesis

Modern synthetic methods heavily rely on the development of novel and more efficient catalysts to improve reaction rates, yields, and selectivity.

Bismuth(III) salts have emerged as effective and environmentally friendly catalysts for various organic transformations, including the synthesis of 1,3-dioxolanes. iwu.eduresearchgate.net These compounds are attractive due to their low toxicity, low cost, and relative insensitivity to air and moisture. iwu.edu Bismuth(III) triflate (Bi(OTf)₃), in particular, has been demonstrated to be a highly efficient catalyst for the formation of 1,3-dioxolanes from carbonyl compounds and 1,2-bis(trimethylsilyloxy)ethane. iwu.edu This method avoids the need for a Dean-Stark trap to remove water. iwu.edu The catalytic activity of bismuth(III) salts stems from their ability to act as Lewis acids, activating the carbonyl group towards nucleophilic attack. researchgate.net Research has explored the use of various bismuth(III) salts, including bismuth(III) bromide and bismuth(III) triflate, for the synthesis of cyclic acetals under mild and sometimes solvent-free conditions. iwu.edu

Table 1: Comparison of Synthetic Methodologies for this compound and Analogues

| Methodology | Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classic Acetalization | p-Toluenesulfonic acid (PTSA) | Reflux in toluene with Dean-Stark trap | Well-established, reliable | Requires high temperatures, harsh acidic conditions, removal of water |

| Solvent-Free Synthesis | p-Toluenesulfonic acid, Silica gel, Alumina | Neat, sometimes under pressure | Environmentally friendly (no VOCs), simplified purification | May require specific catalysts, potential for exotherm control issues |

| Bismuth(III) Salt Catalysis | Bismuth(III) triflate (Bi(OTf)₃) | Mild conditions, often solvent-free | Low toxicity, high efficiency, avoids Dean-Stark trap | Catalyst cost and availability may be a factor |

Rare-Earth Triflate Catalysis in Ring-Opening Polymerization

Rare-earth metal triflates (RE(OTf)₃) have emerged as highly efficient Lewis acid catalysts for the ring-opening polymerization (ROP) of cyclic acetals, including 1,3-dioxolane. rsc.orgnih.gov Scandium triflate (Sc(OTf)₃), in particular, has been identified as a potent catalyst for the ROP of 1,3-dioxolane to produce poly(1,3-dioxolane) (PDOL), a polymer with applications in quasi-solid-state electrolytes. rsc.orgresearchgate.net This catalytic process is significant as it can proceed without the need for a traditional Brønsted acid initiator. acs.org

The mechanism of RE(OTf)₃-catalyzed ROP is believed to proceed through a cationic pathway. mdpi.comresearchgate.net For instance, Sc(OTf)₃ can initiate the polymerization of 1,3-dioxolane, leading to the formation of PDOL-based electrolytes that exhibit high ionic conductivity. rsc.orgscribd.com Studies have shown that even minute quantities of Sc(OTf)₃ can effectively initiate the polymerization process. researchgate.net The polymerization is prone to the formation of cyclic structures, a phenomenon that can be influenced by reaction conditions such as monomer-to-initiator ratios. rsc.org While much of the research focuses on the parent 1,3-dioxolane, the principles are applicable to substituted analogs, where the substituent at the C2 position, such as a pentyl group, would influence the polymerization kinetics and polymer properties. However, it has been noted that 1,3-dioxolanes with a substituent at the C2-position can be more challenging to polymerize under certain conditions compared to the unsubstituted parent molecule. researchgate.net

Solid Catalyst Systems (Silica Gel, Alumina, Zeolites)

Heterogeneous catalysis using solid acid catalysts offers significant advantages in the synthesis of 2-substituted-1,3-dioxolanes, including this compound, due to ease of separation, reusability, and often milder reaction conditions. extrica.comjmaterenvironsci.com These catalysts are employed in the acid-catalyzed condensation of an aldehyde (hexanal in the case of this compound) with ethylene glycol. jmaterenvironsci.comorganic-chemistry.org

Zeolites have been extensively studied as catalysts for acetalization reactions. extrica.comresearchgate.net Their activity is attributed to their adjustable acidity, porosity, and particle size. mdpi.com Large-pore tridirectional zeolites, such as Y and Beta zeolites, have shown high activity in the synthesis of sterically demanding dioxolanes. psu.edu The hydrophobicity of the zeolite can also be a determining factor in catalytic efficiency. psu.edu For example, zeolite HSZ-360 has been used as a reusable catalyst for the formation of 1,3-dioxolanes from various carbonyl compounds, demonstrating good yields and chemoselectivity. um.edu.mt Zeolite-encapsulated metal complexes have also been reported as effective catalysts for the synthesis of substituted dioxolanes. ajol.infoajol.info

Alumina (Al₂O₃) and Silica Gel (SiO₂) are also effective solid acid catalysts for acetalization. jmaterenvironsci.comscispace.com Alumina's catalytic activity can be influenced by the presence of metal oxides, with acidity playing a key role in the formation of acetals. scielo.org.za For instance, γ-Al₂O₃ supported catalysts have been used for the acetalization of furfural (B47365). researchgate.net Kinetic studies on the transformation of ethylene glycol using alumina and silica gel have shown that these catalysts can effectively promote reactions leading to dioxolane structures. scispace.com Aluminum bisulfate, a stable solid salt, has also been shown to successfully catalyze the acetalization of aldehydes. jmaterenvironsci.com

The table below summarizes the application of various solid catalysts in the synthesis of 1,3-dioxolanes.

| Catalyst System | Substrates | Key Findings | Reference(s) |

| Zeolites (Y, Beta) | Methyl naphthyl ketone, propylene (B89431) glycol | Large pore tridirectional zeolites are most active; hydrophobicity is a key factor. | psu.edu |

| Zeolite HSZ-360 | Various carbonyl compounds, ethylene glycol | Good yields, reusable catalyst, good chemoselectivity. | um.edu.mt |

| Zeolite-encapsulated Co(II), Cu(II), Zn(II) complexes | Styrene oxide, acetone | Good to excellent yields, catalyst can be recycled. | ajol.infoajol.info |

| γ-Al₂O₃-supported Ni/Rh catalysts | Furfural, ethanol | High conversion and selectivity to furfural diethyl acetal. | researchgate.net |

| Alumina and Silica Gel | Ethylene glycol | Catalyzes the formation of 2-methyl-1,3-dioxolane (B1212220) from ethylene glycol. | scispace.com |

| Aluminosilicate and ZSM-5 from Kaolin | 3,4-dimethoxybenzaldehyde, propylene glycol | Aluminosilicate showed higher activity than ZSM-5; Fe³⁺ addition improved performance. | mdpi.com |

Advanced Reagent Applications

Trimethylsilyl (B98337) Sources (e.g., MSTFA) in Cyclic Acetal Formation

A highly efficient and mild method for the preparation of cyclic acetals involves the use of a trimethylsilyl (TMS) source in the presence of a catalytic amount of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). organic-chemistry.orgacs.orgnih.gov This approach is an adaptation of Noyori's method and avoids the pre-synthesis of silylated diols. acs.orgnih.gov

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) has been identified as a particularly effective and commercially available TMS source for this reaction. organic-chemistry.orgacs.orgorganic-chemistry.org The reaction proceeds smoothly under mild conditions, affording a wide range of cyclic acetals in excellent yields. organic-chemistry.orgacs.org This method is applicable to a broad spectrum of ketones and aldehydes, including those with acid-sensitive functional groups, and various diols. acs.orgorganic-chemistry.org The use of MSTFA is advantageous as it avoids potential inhibition of the catalytic cycle by byproducts, which can be an issue with other silylating agents. organic-chemistry.org The generality of this protocol makes it a valuable tool for the synthesis of complex molecules containing the dioxolane moiety. acs.org

| TMS Source | Catalyst | Key Features | Reference(s) |

| MSTFA | TMSOTf (catalytic) | High efficiency, mild conditions, operational simplicity, broad substrate scope. | organic-chemistry.orgacs.orgorganic-chemistry.org |

| Alkoxysilanes | TMSOTf (catalytic) | Convenient adaptation of Noyori's method, avoids pre-synthesis of silylated diols. | acs.orgnih.gov |

| Solid-supported TMS-source | TMSOTf (catalytic) | Effective for acetalization, demonstrating the versatility of the TMS-source. | acs.org |

Electrophilic Formylating Reagents Derived from Dioxolanes

The 1,3-dioxolane ring serves as a precursor for the generation of electrophilic formylating reagents. A notable example is a benzotriazole (B28993) reagent derived from 2-ethoxydioxolane and benzotriazole. This reagent has proven to be a remarkably stable and versatile agent for formylation reactions with Grignard and organozinc reagents. organic-chemistry.orgorganic-chemistry.org The process is characterized by its mild and efficient nature, and it demonstrates tolerance for various functional groups, making it suitable for complex, multi-step syntheses. organic-chemistry.orgorganic-chemistry.org

More recently, 1,3-dioxolane itself has been utilized as a masked formyl radical equivalent in photocatalytic reactions. acs.org This approach allows for the formylation of aryl chlorides in a redox-neutral manner, proceeding through the selective functionalization of the C2 position of the dioxolane ring. nih.gov This modern method offers a significant advantage by avoiding the use of high-pressure carbon monoxide and stoichiometric reductants. nih.gov

Preparation of Methylene (B1212753) Acetals from Diols

Methylene acetals, which are structurally related to 2-substituted-1,3-dioxolanes (lacking a substituent at the C2 position), can be synthesized from 1,2- and 1,3-diols using a mild and efficient method. This procedure employs methoxymethylphenylsulfide as an O,S-acetal, in combination with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and dibutylhydroxytoluene (BHT). organic-chemistry.orgnih.gov The inclusion of BHT is crucial as it suppresses side reactions, leading to high yields in the formation of methylene acetals from a variety of diols, including those found in carbohydrate substrates. organic-chemistry.orgnih.gov

Derivatization and Functionalization Strategies for the this compound Scaffold

The this compound scaffold, being a cyclic acetal, possesses specific sites for chemical modification. The reactivity is primarily centered on the acetal functionality and the alkyl chain.

One of the fundamental reactions of the 1,3-dioxolane ring is its cleavage under acidic conditions. This reaction is the basis for the deprotection of carbonyls and diols and can be controlled to achieve selective transformations. organic-chemistry.org Reductive cleavage of the 1,3-dioxolane ring can be achieved using reagents like lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid such as aluminum chloride (AlCl₃). cdnsciencepub.com This reaction yields hydroxy ethers. The rate and regioselectivity of this ring-opening are influenced by substituents on the dioxolane ring. An electron-donating group at the C2 position, such as the pentyl group, is expected to enhance the rate of hydrogenolysis by stabilizing the intermediate oxocarbenium ion. cdnsciencepub.com

Oxidation of the 1,3-dioxolane ring can lead to the formation of diol monoesters or chlorohydrin esters. rsc.org For example, 2-monosubstituted 1,3-dioxolanes can be oxidized by iodine monochloride to form 2-substituted 1,3-dioxolan-2-ylium ions. The stability of these intermediates dictates the final product, which can be a diol monoester upon aqueous workup. rsc.org Another oxidative transformation involves the use of N-hydroxyphthalimide (NHPI) and a cobalt co-catalyst to convert cyclic acetals into esters using molecular oxygen. organic-chemistry.org

Functionalization can also be directed at the pentyl side chain, although this is governed by standard alkane chemistry and is generally less facile than reactions involving the dioxolane ring. Radical halogenation could introduce functionality onto the pentyl group, which could then be further elaborated. However, the conditions for such reactions must be carefully chosen to avoid cleavage of the acid-sensitive acetal ring.

Halogenation Reactions

Halogenation is a key functionalization reaction for dioxolane derivatives. The introduction of halogen atoms, such as bromine or chlorine, can significantly enhance the reactivity of the molecule, making it a valuable intermediate for further synthetic modifications. For instance, brominated dioxolanes have been noted for their antimicrobial properties.

A specific example involves the synthesis of 2-(2,4-dichlorophenyl)-2-(bromomethyl)-4-(methoxymethyl)-1,3-dioxolane. The process begins with the formation of a methyl-substituted precursor, 2-(2,4-dichlorophenyl)-2-methyl-4-(methoxymethyl)-1,3-dioxolane. This intermediate is then subjected to bromination using bromine in a tetrachloromethane solvent. The reaction is initiated at 45°C, and after the dropwise addition of bromine, the mixture is stirred for several hours at room temperature to complete the transformation. google.com The final product is purified by high-vacuum distillation, yielding the desired brominated dioxolane. google.com This method highlights a direct pathway to introduce a bromomethyl group onto the C2 position of the dioxolane ring.

Table 1: Synthesis of a Halogenated Dioxolane Derivative google.com

| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-(2,4-dichlorophenyl)-2-methyl-4-(methoxymethyl)-1,3-dioxolane | Bromine (Br₂) | Tetrachloromethane (CCl₄) | Initial temp. 45°C, then stirred for 2 hours at 20°C | 2-(2,4-dichlorophenyl)-2-(bromomethyl)-4-(methoxymethyl)-1,3-dioxolane | Not explicitly stated, but 65 parts of pure product were obtained via distillation. |

Acetylation and Esterification of Hydroxyl-Substituted Dioxolanes

Hydroxyl-substituted dioxolanes are versatile precursors that can undergo acetylation and esterification to yield a variety of derivatives. These reactions are fundamental in protecting hydroxyl groups or in modifying the molecule's physicochemical properties.

Acetylation, the introduction of an acetyl group (CH₃CO), is a common transformation. For example, the acetylation of 2-nonadecyl-4-hydroxymethyl-1,3-dioxolane has been reported as a step in a multi-step synthesis. google.com Another study detailed the acetylation of a dihydroxy-substituted dioxolane. In this stereoselective synthesis, a diol compound, (4S,5S)-4,5-di(1-hydroxy-1-methylethyl)-2,2-dimethyl-1,3-dioxolane, was treated with acetic anhydride (B1165640) to produce the corresponding diacetoxy derivative in an 87% yield. researchgate.net

Esterification, the formation of an ester, can be achieved using various methods. A highly chemoselective method for the esterification of carboxylic acids bearing hydroxyl groups has been developed using a Zn(OTf)₂ catalyst system. researchgate.net While not directly applied to a hydroxyl-dioxolane, this method's selectivity for esterifying a carboxylic acid in the presence of a hydroxyl group is significant for complex molecule synthesis. researchgate.net Furthermore, the synthesis of 2-oxo-1,3-dioxolane-4-carboxylic acid esters has been explored, where a transesterification reaction occurs between a low molecular weight 2-oxo-1,3-dioxolane-4-carboxylic acid ester and a polyol at temperatures between 50 and 100°C. google.com

Table 2: Acetylation of a Hydroxyl-Substituted Dioxolane researchgate.net

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| (4S,5S)-4,5-di(1-hydroxy-1-methylethyl)-2,2-dimethyl-1,3-dioxolane | Acetic anhydride | (4S,5S)-4,5-di(1-acetoxy-1-methylethyl)-2,2-dimethyl-1,3-dioxolane | 87% |

Formation of Spiro-Dioxolane Systems

Spiro-dioxolanes are a class of compounds where the dioxolane ring is part of a spirocyclic system, sharing one common atom with another ring. These unique three-dimensional structures are present in various natural products and pharmacologically important compounds. mdpi.com

Several synthetic strategies have been developed to construct these complex architectures. One effective method is the base-catalyzed reaction of isatins with (3-hydroxyprop-1-yn-1-yl)phosphonates. Using lithium tert-butoxide (t-BuOLi) as a catalyst in tetrahydrofuran (B95107) (THF), a series of phosphoryl-substituted spiro-1,3-dioxolane oxindoles were synthesized in high yields. mdpi.com The reaction proceeds by stirring the components at 60°C. mdpi.com

Another approach involves the acid-catalyzed reaction of isatin (B1672199) with ethane-1,2-diol. Using p-toluenesulfonic acid (p-TsOH) as a catalyst in refluxing toluene, spiro[ Current time information in Bangalore, IN.researchgate.netdioxolane-2,3′-indoline]-2′-one can be formed. arabjchem.org This reaction represents a classic acetal formation where the C3-carbonyl group of the isatin reacts with the diol to form the spiro-dioxolane ring. arabjchem.org

Ozonolysis provides an alternative route. The ozonolysis of 1-allyl-1-hydroperoxy-2,3-dihydro-1H-indene in a mixed solvent system leads to the formation of a spirohydroperoxydioxolane. The reaction is believed to proceed through the formation of an ozonide, which then eliminates formaldehyde (B43269) to generate a peroxycarbenium ion that subsequently cyclizes. beilstein-journals.org

Table 3: Selected Synthetic Methods for Spiro-Dioxolane Formation

| Reactants | Catalyst/Reagents | Solvent | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Isatin, (3-hydroxyprop-1-yn-1-yl)phosphonate | t-BuOLi | THF | 60°C | Phosphoryl-substituted spiro-1,3-dioxolane oxindoles | mdpi.com |

| Isatin, Ethane-1,2-diol | p-TsOH | Toluene | Reflux | Spiro[ Current time information in Bangalore, IN.researchgate.netdioxolane-2,3′-indoline]-2′-one | arabjchem.org |

| 1-allyl-1-hydroperoxy-2,3-dihydro-1H-indene | O₃ | Et₂O/CF₃CH₂OH | - | 5-hydroperoxy-2',3'-dihydrospiro[ mdpi.comCurrent time information in Bangalore, IN.dioxolane-3,1'-indene] | beilstein-journals.org |

Elucidation of Reaction Mechanisms and Transformative Pathways of 2 Pentyl 1,3 Dioxolane

Hydrolytic Stability and Cleavage Mechanisms

The stability of the 1,3-dioxolane (B20135) ring to hydrolysis is highly dependent on the pH of the environment. As a cyclic acetal (B89532), 2-pentyl-1,3-dioxolane is susceptible to cleavage under acidic conditions but exhibits significant stability in basic and neutral media. This differential reactivity is fundamental to its use as a protecting group for carbonyls in organic synthesis.

Acid- and Base-Catalyzed Hydrolysis

Acid-Catalyzed Hydrolysis: The cleavage of this compound in the presence of an acid is an efficient process that regenerates the parent carbonyl compound (hexanal) and diol (ethylene glycol). The reaction is typically conducted in aqueous solutions or wet organic solvents with a catalytic amount of acid. organic-chemistry.orgwikipedia.org The mechanism for the acid-catalyzed hydrolysis of dioxolanes is well-established and generally proceeds via an A-1 or A-SE2 pathway. researchgate.net In the A-1 mechanism, the reaction is initiated by the rapid and reversible protonation of one of the ring's oxygen atoms. This is followed by the rate-determining step: the unimolecular cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then rapidly attacked by water, and subsequent deprotonation yields the final products, hexanal (B45976) and ethylene (B1197577) glycol.

Studies on analogous dioxolanes have shown that the formation of the carbocation intermediate is the rate-determining step. The stability of this intermediate plays a crucial role in the reaction kinetics. The A-1 mechanism involves the formation of a ternary complex where a hydronium ion is stabilized by the catalyst before protonating the dioxolane. thieme-connect.de

Base-Catalyzed Hydrolysis: In contrast to their lability in acid, acetals and ketals like this compound are generally stable under basic or neutral conditions. organic-chemistry.org This stability is a key reason for their utility as protecting groups in multi-step syntheses where basic reagents are used. The lack of an acidic proton and the poor leaving group nature of the alkoxide moiety prevent a facile base-catalyzed cleavage pathway. While some highly strained or specialized cyclic acetals may undergo cleavage under harsh basic conditions, this is not a typical reaction pathway for simple 1,3-dioxolanes.

Ketal Deprotection Strategies

The cleavage of the this compound group, referred to as deprotection in synthetic chemistry, is a critical step to unmask the original carbonyl functionality. While simple acid-catalyzed hydrolysis is common, various milder and more selective methods have been developed to avoid damaging sensitive functional groups elsewhere in the molecule. These strategies often employ Lewis acids or other catalytic systems that facilitate hydrolysis under nearly neutral conditions.

Several modern reagents have proven effective for the deprotection of dioxolane systems. For instance, cerium(III) triflate in wet nitromethane (B149229) provides a chemoselective method for cleaving acetals and ketals at room temperature under almost neutral pH. organic-chemistry.org Another mild and efficient method uses a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, which can achieve quantitative conversion to the corresponding carbonyl compound within minutes at 30 °C. organic-chemistry.orgwikipedia.org This process is believed to be accelerated by the formation of a colloidal dispersion in which the borate (B1201080) anion acts as a surfactant. organic-chemistry.org Other reported catalysts include iodine under neutral conditions, which tolerates many acid-sensitive groups. organic-chemistry.org

The following table summarizes selected ketal deprotection strategies applicable to this compound based on studies of analogous compounds.

Interactive Table: Ketal Deprotection Reagents for 1,3-Dioxolanes

| Reagent/Catalyst | Solvent | Conditions | Key Features |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, Acetone (B3395972), THF | Room Temp. to Reflux | Standard, robust method. organic-chemistry.org |

| Cerium(III) triflate (cat.) | Wet Nitromethane | Room Temperature | Mild, chemoselective, near-neutral pH. organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) (cat.) | Water | 30 °C | Fast, high-yielding, environmentally friendly. organic-chemistry.orgwikipedia.org |

Thermochemical Decomposition and Pyrolysis Pathways

The study of the high-temperature decomposition of this compound is relevant to its potential application as a biofuel component. Research on similar alkyl-substituted dioxolanes provides significant insight into the kinetic and mechanistic aspects of its pyrolysis.

High-Temperature Pyrolysis Kinetics of Alkyl-Substituted 1,3-Dioxolanes

High-temperature pyrolysis studies on analogues like 4,5-dimethyl-2-pentyl-1,3-dioxolane have been performed using ReaxFF molecular dynamics simulations to analyze decomposition rates and reaction mechanisms. These studies show that the initial decomposition is primarily governed by the cleavage of C-C bonds within the alkyl side chain. The activation energies for the decomposition of various substituted 1,3-dioxolanes are influenced by the nature of the substituent at the C2 position. For instance, the kinetics of the gas-phase thermal decomposition of 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane (B146691) were found to be unimolecular and follow first-order kinetics.

In these systems, the rate-controlling step is often the formation of an oxocarbenium ion, similar to acid hydrolysis, but induced thermally. The stability of the resulting radical and carbocation intermediates dictates the dominant decomposition pathways.

Analysis of Decomposition Product Spectra

Analysis of the decomposition products from the pyrolysis of alkyl-substituted 1,3-dioxolanes reveals a complex mixture of smaller molecules. Molecular dynamics simulations of 4,5-dimethyl-2-pentyl-1,3-dioxolane show that the primary decomposition route involves the homolytic cleavage of the C-C bond between the dioxolane ring and the pentyl group. This leads to the formation of a 4,5-dimethyl-1,3-dioxolane (B11944712) radical and hydrocarbon radicals derived from the pentyl side chain. The subsequent decomposition of the dioxolane radical primarily leads to smaller molecules like butene (C₄H₈) and carbon dioxide (CO₂). The hydrocarbon product distribution is significantly affected by the molecular structure of the alkyl side-chain.

Interactive Table: Major Decomposition Products from Pyrolysis of an Alkyl-Substituted Dioxolane Analog

| Product Type | Specific Product Examples | Formation Pathway |

|---|---|---|

| Dioxolane-derived Radicals | 4,5-dimethyl-1,3-dioxolane radical | Initial C-C bond cleavage of the alkyl side-chain. |

| Hydrocarbon Radicals | Pentyl, Butyl, etc. | Initial C-C bond cleavage of the alkyl side-chain. |

| Small Alkenes | C₄H₈ (Butene) | Further decomposition of the dioxolane radical. |

Radical Reactions and Oxidative Transformations

This compound can participate in radical reactions, typically involving hydrogen atom abstraction. Its behavior under oxidative conditions depends on the strength of the oxidizing agent.

Research on the parent 1,3-dioxolane shows that it reacts with hydroxyl (OH) radicals in the gas phase. The reaction proceeds via hydrogen abstraction, and interestingly, radicals can be formed at both the C2 and C4 positions of the ring. smolecule.com The C-H bond at the C2 position, situated between the two oxygen atoms, has a lower bond dissociation energy, making it a preferential site for abstraction. smolecule.com For this compound, hydrogen abstraction can also occur at various positions along the pentyl chain, leading to a variety of alkyl radical intermediates. These radicals can then participate in further reactions, such as C-C bond formation or oxidation.

Regarding oxidative transformations, cyclic acetals like this compound are generally stable towards mild oxidizing agents. organic-chemistry.org However, strong oxidants can cleave the dioxolane ring. For example, oxidation of cyclic acetals with reagents like meta-chloroperoxybenzoic acid (mCPBA) or in the presence of N-hydroxyphthalimide (NHPI) and a cobalt catalyst with molecular oxygen can yield hydroxy alkyl esters. organic-chemistry.org For a 2-substituted dioxolane like 2-butyl-1,3-dioxolane, oxidation with strong agents can lead to the formation of 2-butyl-1,3-dioxolan-4-one. Therefore, it is expected that this compound would react similarly under strong oxidizing conditions, leading to ring-opened ester products or oxidation on the ring itself.

Thiol-Promoted Radical Chain Processes with 1,3-Dioxolane

A thiol-promoted site-specific addition of 1,3-dioxolane to imines has been identified as a metal-free and redox-neutral conversion method. organic-chemistry.orgnih.gov This process facilitates the transformation of basic materials into a wide array of protected α-amino aldehydes with good to excellent yields, requiring only a catalytic quantity of a radical precursor. nih.govacs.org

The mechanism operates as a radical chain process. organic-chemistry.org Investigations have confirmed that both the presence of a thiol and a minimal amount of atmospheric oxygen are crucial for the reaction's success. nih.govacs.org The reaction can be inhibited by the addition of a radical scavenger such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which provides evidence for the radical nature of the transformation. acs.org Kinetic studies have demonstrated that the reaction is significantly accelerated by the presence of thiol. acs.org This thiol-promoted approach offers high regioselectivity for the C2 position of the 1,3-dioxolane ring, a challenge in other radical-based functionalization methods. acs.org

| Aspect | Detailed Research Finding | Citation |

|---|---|---|

| Reaction Type | Site-specific addition of 1,3-dioxolane to imines. | organic-chemistry.orgnih.gov |

| Catalysis | Metal-free, promoted by a catalytic amount of thiol. | organic-chemistry.orgorganic-chemistry.org |

| Key Conditions | The presence of both a thiol and a small amount of oxygen is indispensable. | nih.govacs.orgorganic-chemistry.org |

| Mechanism | Radical chain process, confirmed by inhibition with TEMPO. | acs.orgscispace.com |

| Product | Protected α-amino aldehydes in good to excellent yields. | nih.govorganic-chemistry.org |

| Kinetics | Reaction is significantly accelerated by the presence of thiol. A primary kinetic isotope effect (kH/kD = 6.3) was observed in related systems. | acs.org |

Low-Temperature Ozonation Studies

Low-temperature ozonation of 1,3-dioxolanes provides a pathway to various oxygenated products through the formation of specific intermediates. smu.edu Studies involving the ozonation of 1,3-dioxolanes, including 2-methyl-1,3-dioxolane, at -78 °C in solvents like acetone-d6 (B32918) and methyl acetate (B1210297) have shown the formation of two primary types of intermediates: hemiortho esters and acetal hydrotrioxides. smu.edusigmaaldrich.com

The proposed mechanism suggests that ozone abstracts a hydride ion from the C-H bond at the 2-position of the dioxolane ring. smu.educdnsciencepub.com This forms an ion pair that subsequently collapses to yield either the hemiortho ester or the acetal hydrotrioxide. smu.edu The molar ratio of these two intermediates can vary significantly, ranging from 0.5 to 23. smu.edu These intermediates have been characterized using 1H, 13C, and 17O NMR spectroscopy. smu.edu

The decomposition of these intermediates leads to the final products. Hemiortho esters decompose quantitatively into the corresponding hydroxy esters. smu.edu The decomposition of acetal hydrotrioxides is more complex, yielding hydroxy esters, oxygen, and, notably, dihydrogen trioxide (HOOOH). smu.edu A patent describes a similar reaction where the ozonolysis of 2-n-hexyl-1,3-dioxolane at -78°C results in the formation of 2-hydroxyethyl heptanoate. google.com

| Intermediate Type | Decomposition Products | Activation Energy (Ea) for Decomposition | Citation |

|---|---|---|---|

| Hemiortho Esters (ROH) | Hydroxy Esters | ~13.5 kcal/mol | smu.edu |

| Acetal Hydrotrioxides (ROOOH) | Hydroxy Esters, Oxygen (3O2/1O2), Dihydrogen Trioxide (HOOOH) | ~20 kcal/mol | smu.edu |

Other Significant Chemical Conversions

Beyond radical reactions and ozonation, the 1,3-dioxolane structure undergoes other important chemical transformations, including cleavage by organometallic reagents.

Acetal Cleavage with Organometallic Reagents

While acetals are often employed as protecting groups for carbonyls due to their stability under basic conditions, they can react with certain organometallic reagents. nii.ac.jp The reaction of dioxolanes with Grignard reagents can lead to ring-opening, yielding alkoxy alcohols. clockss.org

For instance, the reaction of various dioxolanes with an excess of trimethylsilylmethylmagnesium chloride (Me3SiCH2MgCl) in refluxing benzene (B151609) results in geminal disilylmethylation products in moderate to good yields. clockss.org In these transformations, an intermediate alkoxy alcohol has been successfully isolated, shedding light on the reaction pathway. clockss.org The reaction's progression involves the initial cleavage of the acetal ring followed by a subsequent reaction with another equivalent of the Grignard reagent. clockss.org It has also been noted that 2-bromomethyl-1,3-dioxolane (B1266232) can form a corresponding Grignard reagent that exhibits unusual stability. thieme-connect.com

| Dioxolane Substrate | Product | Yield | Citation |

|---|---|---|---|

| 2-Phenyl-1,3-dioxolane | 1,1-Bis(trimethylsilylmethyl)benzyl alcohol | 75% | clockss.org |

| 2-(p-Tolyl)-1,3-dioxolane | 1,1-Bis(trimethylsilylmethyl)-p-methylbenzyl alcohol | 72% | clockss.org |

| 2-(Naphthalen-2-yl)-1,3-dioxolane | 1,1-Bis(trimethylsilylmethyl)naphthalen-2-ylmethanol | 61% | clockss.org |

Oxetane (B1205548) Ring Cycloreversion Mechanisms

The photochemical cycloreversion of oxetanes, four-membered heterocyclic ethers, represents a significant transformation that is mechanistically related to the reverse of the Paternò-Büchi reaction. acs.orgnih.gov This process can be initiated through several pathways, including direct photoexcitation or photoinduced electron transfer (PET). acs.orgunifr.ch

The cycloreversion can proceed via either oxidative or reductive pathways. unifr.ch For example, irradiating an oxetane in the presence of an electron acceptor like 1,4-dicyanonaphthalene can induce cleavage through oxidation of the oxetane. acs.org Conversely, in the presence of a reductant such as triethylamine, ring cleavage can occur via a reductive process. acs.org Mechanistic studies suggest that these reactions often proceed stepwise through the formation of short-lived 1,4-diradical intermediates. acs.org The cycloreversion of oxetane radical cations, formed via PET, can begin with the cleavage of a C-O bond, leading to a distonic radical cation intermediate which can then fragment further. nih.gov This area of photochemistry has garnered significant attention, partly due to its relevance in the repair mechanisms of certain DNA lesions. acs.orgresearchgate.net

| Initiation Method | Description | Key Intermediates | Citation |

|---|---|---|---|

| Direct Photoexcitation | Light-induced ring-opening by direct excitation of the oxetane's chromophore. | Triplet diradicals | unifr.ch |

| Oxidative Cycloreversion (PET) | Photoinduced electron transfer to a sensitizer, forming an oxetane radical cation which then cleaves. | Oxetane radical cation, distonic radical cations | acs.orgnih.gov |

| Reductive Cycloreversion (PET) | Photoinduced electron transfer from a sensitizer, forming an oxetane radical anion which then fragments. | Oxetane radical anion | acs.orgunifr.ch |

Table of Compounds

| Compound Name | Chemical Formula or Structure |

|---|---|

| This compound | C8H16O2 |

| 1,3-Dioxolane | C3H6O2 |

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | C9H18NO |

| 2-Methyl-1,3-dioxolane | C4H8O2 |

| Dihydrogen trioxide | H2O3 |

| 2-Hydroxyethyl heptanoate | C9H18O3 |

| 2-n-Hexyl-1,3-dioxolane | C9H18O2 |

| Trimethylsilylmethylmagnesium chloride | C4H11ClMgSi |

| 2-Bromomethyl-1,3-dioxolane | C4H7BrO2 |

| Oxetane | C3H6O |

| 1,4-Dicyanonaphthalene | C12H6N2 |

| Triethylamine | C6H15N |

Advanced Spectroscopic and Computational Approaches in the Characterization of 2 Pentyl 1,3 Dioxolane

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of 2-Pentyl-1,3-dioxolane. By probing the interactions of the molecule with electromagnetic radiation, methods such as NMR, IR, and mass spectrometry provide a comprehensive picture of its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.

¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pentyl chain and the dioxolane ring. The acetal (B89532) proton at the C2 position of the ring is particularly diagnostic, typically appearing as a triplet. The protons on the ethylene (B1197577) glycol-derived portion of the dioxolane ring usually present as a multiplet. The pentyl group gives rise to a series of signals: a triplet for the terminal methyl group, multiplets for the internal methylene (B1212753) groups, and a triplet for the methylene group adjacent to the dioxolane ring.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The carbon atom of the acetal group (C2) shows a characteristic downfield chemical shift. pitt.edu The two equivalent carbons of the dioxolane ring (C4 and C5) appear as a single peak, while the carbons of the pentyl chain are resolved as distinct signals. The chemical shifts are influenced by the local electronic environment, allowing for the complete assignment of the carbon skeleton. miamioh.edu

Predicted NMR Data for this compound

| Atom | ¹H NMR Chemical Shift (ppm, Predicted) | ¹³C NMR Chemical Shift (ppm, Predicted) |

| Acetal CH (C2-H) | ~4.8 (triplet) | ~103-104 |

| Dioxolane CH₂ (C4/C5-H) | ~3.9 (multiplet) | ~65 |

| Pentyl CH₂ (α to ring) | ~1.6 (multiplet) | ~34 |

| Pentyl CH₂ (β to ring) | ~1.3-1.4 (multiplet) | ~24 |

| Pentyl CH₂ (γ to ring) | ~1.3 (multiplet) | ~32 |

| Pentyl CH₂ (δ to ring) | ~1.3 (multiplet) | ~22 |

| Pentyl CH₃ | ~0.9 (triplet) | ~14 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions corresponding to its acetal and alkyl moieties.

The most characteristic feature is the strong C-O stretching vibrations of the acetal group, which typically appear in the fingerprint region of the spectrum, around 1200-1000 cm⁻¹. The spectrum also displays prominent C-H stretching absorptions just below 3000 cm⁻¹ for the sp³-hybridized carbons of the pentyl chain and the dioxolane ring. C-H bending vibrations for the methylene groups are observed around 1465 cm⁻¹. The absence of a strong, broad absorption above 3200 cm⁻¹ (O-H stretch) or a sharp absorption around 1700 cm⁻¹ (C=O stretch) confirms the formation of the acetal and the consumption of the precursor alcohol and aldehyde, respectively.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkane (CH₂, CH₃) | 2850-2960 | Strong |

| C-H Bend | Methylene (CH₂) | ~1465 | Medium |

| C-O Stretch | Acetal (O-C-O) | 1000-1200 | Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern that can be used for its identification. chemguide.co.uk

The molecular ion (M⁺) peak is expected at an m/z corresponding to the molecular weight of the compound (158.24 g/mol ). However, the molecular ion may be weak or absent in some cases. libretexts.org The fragmentation of cyclic acetals is often initiated by cleavage of the bond between the C2 carbon and the alkyl substituent or by ring-opening mechanisms. miamioh.edu A common fragmentation pathway involves the loss of the pentyl radical (•C₅H₁₁), leading to a stable dioxolanyl cation at m/z 87. Another significant fragmentation pathway can lead to the formation of a characteristic fragment at m/z 73. miamioh.edu The fragmentation of the pentyl chain itself can also produce a series of peaks separated by 14 mass units (CH₂). libretexts.orglibretexts.org

Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 158 | [C₉H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 87 | [C₄H₇O₂]⁺ | Loss of pentyl radical from M⁺ |

| 73 | [C₃H₅O₂]⁺ | Ring fragmentation |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

Operando spectroscopy involves analyzing a catalytic or reaction system while it is in operation, providing real-time information on reaction kinetics and mechanisms. uu.nl Operando UV-Vis spectroscopy monitors changes in the electronic structure of molecules during a reaction. mdpi.com

While this compound itself does not possess strong chromophores for UV-Vis absorption, this technique can be applied to monitor its formation reaction under specific conditions. The synthesis of this compound from hexanal (B45976) and ethylene glycol can be monitored if one of the reactants, catalysts, or a reaction intermediate has a distinct UV-Vis signature. For instance, if an acid catalyst with a chromophore is used, its state could be tracked. Alternatively, in heterogeneous catalysis, changes in the catalyst surface, such as coke formation, can be observed, which indirectly provides information about the reaction progress and potential side reactions. rsc.org This method is particularly powerful for studying reaction kinetics by tracking the disappearance of reactants or the appearance of products over time. researchgate.netacs.org

Computational Chemistry and Molecular Modeling

Computational methods serve as a powerful complement to experimental techniques, offering molecular-level insights into reaction mechanisms and kinetics that can be difficult to obtain through experimentation alone.

Molecular dynamics (MD) simulations using reactive force fields like ReaxFF allow for the modeling of chemical reactions at the atomic scale. researchgate.net ReaxFF is unique in that it can simulate bond formation and cleavage, making it suitable for studying reaction kinetics and mechanisms without the high computational cost of quantum mechanics methods. jkosco.org

The reaction kinetics of the formation or decomposition of this compound can be investigated using ReaxFF MD simulations. nih.govpsu.edu For its formation, a simulation box containing the reactant molecules (hexanal and ethylene glycol) and a catalyst could be set up. By simulating the system at reaction temperatures, the trajectory of each atom can be tracked over time. This allows for the observation of bond-breaking and bond-forming events, the identification of reaction intermediates and transition states, and the determination of reaction pathways. jkosco.org From these simulations, rate constants and activation energies for the elementary steps of the reaction can be calculated, providing a detailed understanding of the reaction kinetics.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a important tool for elucidating the reaction mechanisms involving 1,3-dioxolane (B20135) derivatives. mdpi.com While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in dedicated publications, the principles and findings from studies on analogous 2-substituted-1,3-dioxolanes provide a robust framework for understanding its reactivity. DFT calculations are instrumental in mapping potential energy surfaces, identifying transition states, and determining activation energies, thereby offering deep insights into reaction pathways.

For instance, theoretical studies on the thermal decomposition of related compounds like 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane (B146691) have been conducted using DFT methods such as B3LYP and MPW1PW91. researchgate.net These studies suggest that the decomposition likely proceeds through a stepwise mechanism. The rate-determining step involves a concerted, nonsynchronous four-centered cyclic transition state. researchgate.net A key factor in this process is the elongation of the C-O bond. researchgate.net It is proposed that the intermediate products formed are unstable at high temperatures and rapidly decompose via a six-centered cyclic transition state mechanism. researchgate.net

Similarly, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to investigate the regioselectivity and molecular mechanism of [1+2] cycloaddition reactions involving dioxolane derivatives. researchgate.net These computational analyses of activation and reaction energies help predict which reaction pathways are favored both kinetically and thermodynamically. researchgate.net By analyzing global electrophilicity and nucleophilicity indices, the behavior of reactants can be modeled to understand their roles in the reaction. researchgate.net

These computational approaches are directly applicable to investigating the reaction mechanisms of this compound, such as its formation via acetalization, hydrolysis, or other transformations. DFT could be employed to model the transition states and intermediates, providing a detailed understanding of the stereochemical and electronic factors that govern its reactivity.

In Silico Approaches for Solvent Design and Selection

Computational approaches, such as those combining DFT with Polarizable Continuum Models (PCM), allow for the evaluation of solvent effects on reaction profiles. dntb.gov.ua These methods can calculate thermodynamic and kinetic parameters in various solvent environments, helping to identify solvents that preferentially stabilize a key transition state or destabilize competing pathways. For the synthesis of this compound, which typically involves the acid-catalyzed reaction of hexanal with ethylene glycol, in silico models can screen a wide range of solvents to find one that maximizes the reaction rate while facilitating the removal of the water byproduct.

Furthermore, quantitative structure-property relationship (QSPR) models can be developed to correlate solvent properties (e.g., dielectric constant, dipole moment, hydrogen bond donor/acceptor ability) with reaction outcomes. While specific in silico solvent design studies for this compound are not prominent in the literature, the general methodologies are well-established and widely applied in process chemistry. These computational tools are invaluable for designing greener, more efficient, and cost-effective processes for the synthesis and transformation of dioxolane derivatives.

Stereochemical Investigations

Conformational Analysis of Dioxolane Ring Systems

The 1,3-dioxolane ring is a five-membered heterocycle that is not planar. Its conformation is typically described by a pseudorotational circuit, with two main low-energy conformations being the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry). The energy barrier between these conformers is low, leading to a highly flexible ring system.

The introduction of a substituent at the C2 position, such as a pentyl group in this compound, significantly influences the conformational equilibrium. The bulky pentyl group will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the protons on the ring. Quantum-chemical studies on related 5-substituted 1,3-dioxanes have revealed pathways for conformational isomerizations between equatorial and axial chair conformers, and similar principles apply to the dioxolane ring. researchgate.net The conformational preferences are dictated by the avoidance of unfavorable transannular nonbonded interactions. princeton.edu

Acid-catalyzed cyclization of glycerol (B35011) derivatives can lead to mixtures of cis- and trans-2-substituted-1,3-dioxolane isomers, whose relative stabilities and conformations have been studied. nih.gov The cis isomers are often found to be thermodynamically more stable. The specific conformation of the pentyl group itself (e.g., anti or gauche arrangements of its C-C bonds) will also couple with the ring's conformation, adding another layer of complexity that can be explored through computational modeling and NMR spectroscopic techniques, such as the analysis of coupling constants.

Chiral Synthesis and Resolution of Dioxolane Derivatives

The synthesis of enantiomerically pure dioxolane derivatives is of significant interest, as the dioxolane moiety is a key feature in many chiral auxiliaries and natural products. For a molecule like this compound, chirality can be introduced if a chiral diol is used in its synthesis (e.g., (R)- or (S)-1,2-propanediol instead of ethylene glycol) or if the C2 position becomes a stereocenter through subsequent reactions.

Several strategies for the chiral synthesis of dioxolanes have been developed. One approach involves the stereoselective opening of enantiomerically enriched oxetanes with hydrogen peroxide, followed by conversion to 3-alkoxy-1,2-dioxolanes. nih.gov Another powerful method is the asymmetric formal [3+2] cycloaddition reaction between aldehydes and γ-hydroxy-α,β-unsaturated ketones, which can be catalyzed by cinchona-alkaloid-thiourea-based bifunctional organocatalysts to produce chiral 1,3-dioxolanes with high enantioselectivity. nih.gov

The chemistry of chiral 1,3-dioxolan-4-ones, derived from α-hydroxy acids, provides a versatile platform for synthesizing a wide array of chiral compounds. mdpi.com These chiral building blocks can undergo highly diastereoselective reactions. For instance, the conjugate addition of a chiral dioxolanone anion to cyclopentenone has been a key step in the industrial-scale synthesis of certain receptor antagonists. mdpi.com These established methodologies for creating stereocenters within or adjacent to the dioxolane ring are directly applicable to the synthesis of chiral derivatives of this compound.

Asymmetric Catalysis in Dioxolane-Related Reactions

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the efficient production of chiral molecules. In the context of dioxolanes, asymmetric catalysis can be employed either to construct the chiral dioxolane ring itself or to perform stereoselective transformations on a pre-existing dioxolane substrate.

A notable example is the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes, catalyzed by a chiral binaphthyldiimine-Ni(II) complex. This reaction yields cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org Such a strategy could be adapted for the synthesis of chiral 2,5-disubstituted-1,3-dioxolanes, where one of the substituents could be a pentyl group.

Organocatalysis also offers powerful tools for these transformations. As mentioned previously, bifunctional organocatalysts based on cinchona alkaloids have been successfully used in the asymmetric synthesis of 1,3-dioxolanes. nih.gov The catalyst creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. The development of new chiral catalysts, including those based on transition metals or purely organic scaffolds, continues to expand the toolkit for synthesizing enantiomerically enriched dioxolanes like chiral this compound derivatives for applications in fine chemical and pharmaceutical synthesis. mdpi.com

Applications of 2 Pentyl 1,3 Dioxolane and Dioxolane Derivatives in Chemical Sciences

Role as Synthetic Intermediates and Protecting Groups

The utility of 2-pentyl-1,3-dioxolane and its analogs in organic synthesis is primarily centered on their function as protecting groups for carbonyl compounds and as building blocks for more complex molecules.

Carbonyl Protection in Complex Organic Synthesis

In the intricate landscape of multi-step organic synthesis, the selective transformation of one functional group in the presence of others is a paramount challenge. Carbonyl groups (aldehydes and ketones) are highly reactive and often require temporary protection to prevent unwanted side reactions. Dioxolanes, including this compound, are widely employed as protecting groups for this purpose. researchgate.netrsc.org

The formation of a 1,3-dioxolane (B20135) from a carbonyl compound and ethylene (B1197577) glycol is an acid-catalyzed reaction that converts the reactive carbonyl into a much less reactive acetal (B89532). rsc.orgorientjchem.org This acetal is stable to a wide range of nucleophilic and basic reagents, as well as some oxidizing and reducing agents, thus effectively "hiding" the carbonyl functionality while other chemical transformations are carried out on the molecule. rsc.orgorientjchem.org

The general reaction for the protection of a carbonyl group as a dioxolane is shown below:

R(C=O)R' + HOCH₂CH₂OH ⇌ R(C(OCH₂CH₂)O)R' + H₂O

The stability of the dioxolane protecting group is a key advantage. For instance, a ketone can be protected as a dioxolane, allowing for the selective reduction of an ester group in the same molecule using a powerful reducing agent like lithium aluminum hydride, which would otherwise react with the ketone. researchgate.net Once the desired transformation is complete, the carbonyl group can be readily regenerated by acid-catalyzed hydrolysis, a process known as deprotection. rsc.orgorientjchem.org

While extensive research exists on the use of various dioxolanes as protecting groups, specific studies detailing the kinetic and thermodynamic parameters for the formation and cleavage of this compound are not extensively documented in the readily available literature. However, the principles of its application in carbonyl protection are directly analogous to those of other 2-substituted 1,3-dioxolanes. The pentyl group at the 2-position is not expected to significantly alter the fundamental chemistry of the dioxolane ring in its role as a protecting group, although it may influence factors such as solubility and steric hindrance in certain contexts.

Table 1: General Comparison of Carbonyl Protecting Groups

| Protecting Group | Formation Conditions | Stability | Deprotection Conditions |

|---|---|---|---|

| 1,3-Dioxolanes | Ethylene glycol, acid catalyst | Basic, nucleophilic, and some reducing/oxidizing conditions | Aqueous acid |

| 1,3-Dithiolanes | 1,2-Ethanedithiol, Lewis/Brønsted acid | Broad stability, including to acidic conditions that cleave dioxolanes | Heavy metal salts (e.g., HgCl₂), oxidative conditions |

| Acyclic Acetals/Ketals | Alcohols, acid catalyst | Similar to dioxolanes, but can be less stable | Aqueous acid |

Building Blocks for Advanced Organic Molecules

Beyond their role in protection chemistry, dioxolane derivatives can also serve as chiral auxiliaries and key intermediates in the synthesis of complex organic molecules. The 1,3-dioxolane ring can be incorporated into a target molecule as a fundamental structural unit. While specific examples of this compound as a building block for advanced organic molecules are not prevalent in the literature, the broader class of dioxolanes has been utilized in various synthetic strategies.

For instance, chiral dioxolanes, derived from chiral diols, are instrumental in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. Although this compound itself is achiral (unless derived from a chiral diol), the dioxolane moiety can be a precursor to other functional groups or can influence the stereochemical outcome of reactions at other parts of the molecule. The reactivity of the acetal carbon can also be exploited in certain synthetic transformations.

Contributions to Polymer Science and Material Chemistry

Dioxolane and its derivatives are important monomers in the field of polymer chemistry, particularly in the synthesis of polyacetals. These polymers are valued for their mechanical strength, stiffness, and resistance to wear and organic solvents. cdnsciencepub.com

As Comonomers in Polyacetal Synthesis

Polyoxymethylene (POM), also known as polyacetal, is a homopolymer of formaldehyde (B43269) or a copolymer typically derived from 1,3,5-trioxane. While the homopolymer has excellent mechanical properties, its thermal stability is limited due to the unzipping of the polymer chains from the ends. To enhance thermal stability, a comonomer is often incorporated into the polymer backbone. 1,3-Dioxolane is a common comonomer used for this purpose. rsc.org

The introduction of -CH₂-CH₂-O- units from the ring-opening polymerization of 1,3-dioxolane into the polyoxymethylene chain creates more stable C-C bonds that act as "roadblocks" to the unzipping depolymerization process, thereby significantly improving the thermal stability of the resulting copolymer. rsc.org

While the use of 1,3-dioxolane as a comonomer is well-established, specific studies on the use of this compound in this capacity are not widely reported. The presence of the pentyl group at the 2-position would be expected to influence the polymerization kinetics and the properties of the resulting copolymer. The bulky pentyl group could potentially decrease the crystallinity and melting point of the polyacetal while increasing its flexibility and solubility in organic solvents.

Influence on Polymer Stability and Properties

The incorporation of dioxolane derivatives as comonomers has a profound impact on the stability and properties of polyacetals. As mentioned, the primary benefit is enhanced thermal stability. The presence of the comonomer units disrupts the regular polyoxymethylene chain structure, which can lead to a decrease in crystallinity. researchgate.net This reduction in crystallinity can, in turn, affect the mechanical properties of the polymer, such as its stiffness and tensile strength.

Table 2: Potential Influence of this compound as a Comonomer on Polyacetal Properties (Hypothetical)

| Property | Expected Influence | Rationale |

|---|---|---|

| Thermal Stability | Increase | Introduction of stable C-C bonds in the backbone, similar to unsubstituted dioxolane. |

| Crystallinity | Decrease | The bulky pentyl side group would disrupt chain packing and reduce the ability of the polymer to form ordered crystalline structures. |

| Melting Point | Decrease | A consequence of reduced crystallinity. |

| Flexibility/Impact Strength | Increase | The pentyl side chains would increase the free volume and act as an internal plasticizer, allowing for greater chain mobility. |

| Tensile Strength/Stiffness | Decrease | A reduction in crystallinity and intermolecular forces would likely lead to lower strength and stiffness. |

| Solubility | Increase | The nonpolar pentyl groups would enhance solubility in organic solvents. |

It is important to emphasize that this table is based on general principles of polymer science, and experimental data for polyacetals containing this compound are needed for confirmation.

Controlled Polymerization Techniques utilizing Dioxolane Monomers

The synthesis of polyacetals with well-defined architectures, such as controlled molecular weights and narrow molecular weight distributions, is crucial for tailoring their properties for specific applications. Cationic ring-opening polymerization (CROP) is the primary method for polymerizing 1,3-dioxolane and its derivatives. escholarship.org

Achieving a controlled or "living" polymerization of cyclic acetals like 1,3-dioxolane can be challenging due to side reactions such as chain transfer and cyclization. cdnsciencepub.com However, significant progress has been made in developing controlled CROP systems for these monomers. These systems often involve the use of specific initiators and reaction conditions that minimize side reactions and allow for the synthesis of block copolymers and other complex architectures. escholarship.org

Recent research has explored reversible-deactivation cationic ring-opening polymerization (RD-CROP) systems that have enabled the synthesis of high molecular weight poly(1,3-dioxolane) with controlled characteristics. escholarship.org While these advanced techniques have been primarily demonstrated with the parent 1,3-dioxolane, they could, in principle, be applied to substituted derivatives like this compound. The steric bulk of the pentyl group might influence the polymerization kinetics and the accessibility of the active chain end, potentially requiring modifications to the polymerization conditions. The ability to precisely control the incorporation of a functional monomer like this compound would open up new possibilities for creating polyacetals with tailored properties.

Solution Self-Assembly of Poly(1,3-dioxolane)

Poly(1,3-dioxolane) (PDO) is a polymer that exhibits sensitivity to both pH and temperature, making it a valuable component in the development of functional hydrogels and nanoparticles. acs.orgresearchgate.net The repeating unit of PDO consists of alternating hydrophilic ethylene glycol and hydrophobic methyl aldehyde units. acs.orgresearchgate.net This structure drives the self-assembly of the polymer in aqueous solutions, a process governed by hydrogen bonding. acs.orgresearchgate.net

In solution, PDO chains organize into spherical aggregates. acs.orgresearchgate.net The formation of these nanoparticles is thought to be a result of the polymer forming a hydrate with "blocked" water molecules through hydrogen bonding. acs.org The size of these spherical aggregates can be controlled by adjusting the concentration of the polymer and the temperature of the solution. acs.orgresearchgate.net

Beyond simple spherical structures, the morphology of these aggregates can be further manipulated. The process of annealing can modulate the size and shape of the aggregates due to the realignment of semi-crystalline regions within the polymer structure. acs.orgresearchgate.net Furthermore, the introduction of metal salts into the solution can induce the formation of more complex structures, such as rod-like and worm-like assemblies. acs.orgresearchgate.net

The ability of Poly(1,3-dioxolane) to self-assemble into various morphologies under different conditions is a key area of research, with potential applications in materials science and nanotechnology. acs.org

Table 1: Factors Influencing the Self-Assembly of Poly(1,3-dioxolane) in Solution

| Factor | Effect on Self-Assembly | Resulting Morphologies |

|---|---|---|

| Concentration | Influences the size of the aggregates. acs.orgresearchgate.net | Spherical acs.orgresearchgate.net |

| Temperature | Affects the size of the aggregates. acs.orgresearchgate.net | Spherical acs.orgresearchgate.net |

| Annealing | Modulates the size and morphology through realignment of semi-crystalline regions. acs.orgresearchgate.net | Varied |

| Metal Salts | Induces the formation of more complex structures. acs.orgresearchgate.net | Rod-like, Worm-like, Spherical acs.orgresearchgate.net |

Advancements in Green Chemistry and Sustainable Processes

1,3-Dioxolane as a "Green Solvent" Alternative

In the pursuit of more environmentally benign chemical processes, 1,3-dioxolane and its derivatives have emerged as promising "green solvents". These compounds are considered sustainable alternatives to traditional, often hazardous, solvents due to their favorable properties. They are derived from renewable resources and are known for their low toxicity and biodegradability. The acetal structure of 1,3-dioxolanes provides stability in neutral and basic conditions, making them suitable for a variety of chemical reactions and formulations. Their utility as green solvents is being explored in diverse applications, including in the synthesis of polymers and as replacements for more volatile and harmful organic compounds.

Applications in Biopolymer Recovery

The principles of green chemistry extend to the processing of biomaterials, and 1,3-dioxolane has demonstrated utility in the recovery of biopolymers. Specifically, it has been investigated as a solvent for the extraction of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters produced by microorganisms. The use of 1,3-dioxolane offers a more sustainable and less hazardous alternative to chlorinated solvents, which are traditionally used for this purpose. Research has shown that 1,3-dioxolane can effectively dissolve PHAs, allowing for their separation from the biomass. This application highlights the potential of dioxolane-based solvents to contribute to the development of a circular bioeconomy by enabling the environmentally friendly processing of renewable materials.

Principles of Atom Economy in Dioxolane Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com An ideal reaction would have a 100% atom economy, meaning that all the atoms of the reactants are found in the product, with no atoms wasted as byproducts. primescholars.com

The synthesis of 1,3-dioxolanes can be designed to be highly atom-economical. A common method for synthesizing these compounds is the acid-catalyzed reaction of an aldehyde or a ketone with a 1,2-diol, such as ethylene glycol. researchgate.net This is an addition reaction where the diol and the carbonyl compound combine to form the dioxolane and a molecule of water.

For example, the synthesis of this compound from hexanal (B45976) and ethylene glycol proceeds with the formation of one molecule of the desired product and one molecule of water. While the formation of water as a byproduct means the reaction is not 100% atom-economical in the strictest sense, it is still considered a very efficient reaction as water is a benign and easily removed byproduct. The core principle of maximizing the incorporation of reactant atoms into the final product is a key consideration in the development of sustainable synthetic routes to 1,3-dioxolanes and their derivatives. Many synthetic strategies for 1,3-dioxolanes are designed to be addition reactions, which inherently have a high atom economy. primescholars.com

Emerging Roles in Energy and Fuel Research

Bio-Derived Dioxolane Fuels and Combustion Studies

Dioxolane derivatives, which can be produced from renewable biomass sources, are being investigated as potential biofuels and fuel additives. researchgate.net These bio-hybrid fuels are of interest for their potential to reduce reliance on fossil fuels and to lower harmful emissions. acs.orgnih.gov The combustion characteristics of these fuels are a critical area of study to determine their suitability for use in internal combustion engines. acs.orgnih.gov

Comparative studies on the combustion of 1,3-dioxolane and similar compounds have provided valuable insights into their performance. Research has focused on key combustion parameters such as ignition delay time and laminar flame speed to understand their reactivity and burning characteristics. acs.orgnih.gov For instance, at lower temperatures (500-800 K), 1,3-dioxane (B1201747) has shown higher reactivity compared to 1,3-dioxolane. acs.orgnih.gov However, at higher temperatures (above 800 K), the addition of 1,3-dioxolane to ethylene has been observed to increase the formation of polycyclic aromatic hydrocarbons and soot in counterflow diffusion flames. acs.orgnih.gov These findings are crucial for the development of cleaner and more efficient biofuel formulations.

Table 2: Comparative Combustion Characteristics of 1,3-Dioxolane

| Combustion Parameter | Observation for 1,3-Dioxolane |

|---|---|

| Low-Temperature Reactivity (500-800 K) | Lower reactivity compared to 1,3-dioxane. acs.orgnih.gov |

| High-Temperature Combustion (>800 K) | Addition to ethylene increases polycyclic aromatic hydrocarbon and soot formation in counterflow diffusion flames. acs.orgnih.gov |

| Ignition Delay Time | A key parameter measured to understand combustion chemistry. acs.orgnih.gov |

| Laminar Flame Speed | A key parameter measured to understand combustion chemistry. acs.orgnih.gov |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1,3-dioxane |

| 1,3-dioxolane |

| This compound |

| Carbon dioxide |

| Ethylene |

| Ethylene glycol |

| Hexanal |

| Poly(1,3-dioxolane) |

| Polycyclic aromatic hydrocarbons |

Impact on Electrochemical Systems (e.g., Lithium-Sulfur Batteries)

The field of energy storage has seen significant research into the use of 1,3-dioxolane (DOL) and its derivatives as components in electrolytes for electrochemical systems, particularly in high-energy-density batteries such as lithium-sulfur (Li-S) batteries. While research directly focusing on this compound is limited in this specific application, the broader study of dioxolane-based electrolytes provides a foundational understanding of their potential impact.

Dioxolane is frequently employed as a co-solvent in electrolytes for Li-S batteries due to its advantageous properties. It plays a crucial role in the dissolution of lithium polysulfides, which are intermediate species formed during the battery's charge and discharge cycles. The ability of the electrolyte to solvate these polysulfides is critical to the battery's performance.

One of the key contributions of dioxolane in Li-S batteries is its ability to form a stable passivating film on the surface of the lithium metal anode. researchgate.net This film, known as the solid electrolyte interphase (SEI), is essential for preventing direct contact between the highly reactive lithium metal and the electrolyte components. A stable SEI mitigates the continuous consumption of the electrolyte and the formation of lithium dendrites, which are needle-like structures that can lead to short circuits and battery failure. Research has shown that 1,3-dioxolane can form a stable passivating film that enhances the interfacial stability of the lithium electrode without negatively impacting its kinetic characteristics. researchgate.net

The in situ polymerization of 1,3-dioxolane has also been explored as a strategy to create gel polymer electrolytes for high-voltage lithium metal batteries. This approach can enhance the electrochemical window of the electrolyte and ensure good interfacial compatibility with both the cathode and the lithium metal anode. mdpi.com

While the specific impact of the pentyl group in this compound on electrochemical performance is not extensively documented, the established role of the dioxolane ring in forming stable SEI layers and facilitating ion transport suggests that its derivatives could be tailored for specific applications in advanced battery systems.

Investigation of Dioxolane-based Fuel Additives

Dioxolane derivatives, including those with alkyl substitutions like this compound, have been investigated as potential bio-based fuel additives for both gasoline and diesel engines. These compounds are of interest due to their renewable nature, as they can be synthesized from biomass-derived feedstocks.

Research into alkyl-substituted 1,3-dioxolanes has explored their viability as biodiesels. For instance, a study involving ReaxFF molecular dynamics simulations investigated the pyrolysis of compounds such as 4,5-dimethyl-2-pentyl-1,3-dioxolane. researchgate.net This research aimed to understand their decomposition rates, reaction mechanisms, and product distribution at high temperatures to predict their combustion behavior and sooting tendency. researchgate.net The insights gained from such studies are valuable for designing new fuel molecules with desirable properties. researchgate.net

The synthesis of dioxolanes from bio-derived aldehydes and diols presents a promising route for the production of renewable diesel fuels. lanl.gov These bio-based dioxolane fuels have been shown to offer performance advantages over traditional diesel, such as increased cetane number and density, and decreased viscosity and freezing point. lanl.gov

Moreover, certain cyclic ketals derived from renewable diols have been characterized as effective gasoline components. For example, 2-ethyl-2,4,5-trimethyl-1,3-dioxolane has been noted for its good miscibility with fuel, high lipophilicity, and favorable antiknock performance. nih.gov The investigation of various dioxolane structures as fuel additives is driven by the goal of developing more sustainable and efficient fuels.

| Dioxolane Derivative | Potential Application | Noteworthy Properties |

| 4,5-dimethyl-2-pentyl-1,3-dioxolane | Biodiesel | Investigated for pyrolysis behavior and sooting tendency. researchgate.net |